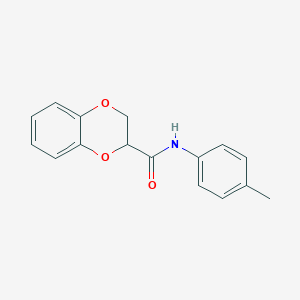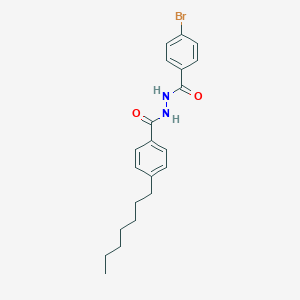![molecular formula C22H17BrN2O2 B416977 4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416977.png)
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a benzooxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzooxazole core, which can be synthesized from 2-aminophenol and an appropriate aldehyde under reflux conditions . The bromination of the benzamide group can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzooxazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
4-Bromobenzamide: A simpler analog with similar bromine and benzamide groups.
4-Bromo-3,5-dimethyl-benzamide: Another analog with additional methyl groups on the benzamide ring.
2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide: A compound with a different heterocyclic moiety.
Uniqueness
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of the benzooxazole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C22H17BrN2O2 |
|---|---|
分子量 |
421.3g/mol |
IUPAC名 |
4-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H17BrN2O2/c1-13-11-14(2)20-19(12-13)25-22(27-20)16-5-9-18(10-6-16)24-21(26)15-3-7-17(23)8-4-15/h3-12H,1-2H3,(H,24,26) |
InChIキー |
ATPTZLQEYKANML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C |
正規SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(3-methyl-1-phenylbutylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B416895.png)
![1,3-Benzodioxole-5-carbaldehyde {4-[(2-bromo-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B416898.png)
![4-Chloro-3-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B416899.png)


![N-[3-nitro-5-(2-methylphenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416903.png)

![N-{3-{[4-(acetylamino)phenyl]oxy}-5-[(4-fluorophenyl)oxy]phenyl}-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416908.png)
![METHYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE](/img/structure/B416911.png)
![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B416912.png)
![2-{4-[(3,4-dimethylphenyl)oxy]phenyl}-5-({4-nitrophenyl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B416913.png)
![2,5-Dichlorophenyl 4-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B416915.png)
![2,5-Dichlorophenyl 4-({[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B416916.png)
![1-({[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B416917.png)
